(R)-2-(4-(4-Methoxybenzyl)piperazin-2-yl)acetonitrile
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Overview
Description
®-2-(4-(4-Methoxybenzyl)piperazin-2-yl)acetonitrile is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-(4-Methoxybenzyl)piperazin-2-yl)acetonitrile typically involves the reaction of ®-piperazine with 4-methoxybenzyl chloride under basic conditions to form the intermediate ®-4-(4-methoxybenzyl)piperazine. This intermediate is then reacted with acetonitrile in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-(4-(4-Methoxybenzyl)piperazin-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of ®-2-(4-(4-Hydroxybenzyl)piperazin-2-yl)acetonitrile.
Reduction: Formation of ®-2-(4-(4-Methoxybenzyl)piperazin-2-yl)ethylamine.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(4-(4-Methoxybenzyl)piperazin-2-yl)acetonitrile can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study the effects of piperazine derivatives on biological systems.
Medicine
In medicinal chemistry, ®-2-(4-(4-Methoxybenzyl)piperazin-2-yl)acetonitrile may be investigated for its potential therapeutic properties, such as its ability to act as a receptor agonist or antagonist.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other chemical products.
Mechanism of Action
The mechanism of action of ®-2-(4-(4-Methoxybenzyl)piperazin-2-yl)acetonitrile would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors or enzymes, modulating their activity and leading to a physiological response. The methoxybenzyl group may enhance the compound’s ability to cross cell membranes and reach its target.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(4-Benzylpiperazin-2-yl)acetonitrile
- ®-2-(4-(4-Chlorobenzyl)piperazin-2-yl)acetonitrile
- ®-2-(4-(4-Fluorobenzyl)piperazin-2-yl)acetonitrile
Uniqueness
®-2-(4-(4-Methoxybenzyl)piperazin-2-yl)acetonitrile is unique due to the presence of the methoxy group, which can influence its pharmacokinetic properties, such as solubility and metabolic stability. This can result in different biological activities compared to its analogs.
Properties
IUPAC Name |
2-[(2R)-4-[(4-methoxyphenyl)methyl]piperazin-2-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-18-14-4-2-12(3-5-14)10-17-9-8-16-13(11-17)6-7-15/h2-5,13,16H,6,8-11H2,1H3/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AONMLCHOWRQVMN-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCNC(C2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2CCN[C@@H](C2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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